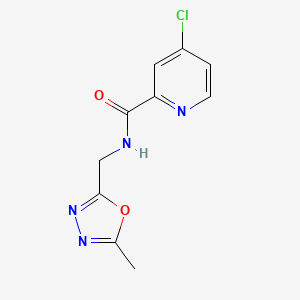
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation and cell division. This mechanism is similar to that of other antitumor agents, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body. Additionally, it has been found to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is its high potency and selectivity against cancer cells and microorganisms. However, its low solubility in water and poor bioavailability limit its use in in vivo studies. Additionally, the compound may exhibit toxicity towards normal cells at high concentrations, which needs to be carefully monitored during experiments.
将来の方向性
There are several future directions for research on 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole. One potential direction is the development of new formulations or delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential as a synergistic agent in combination with other antitumor or antimicrobial agents. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields of research, such as neurodegenerative diseases and inflammation.
In conclusion, 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a promising chemical compound with potential applications in various fields of scientific research. Its high potency and selectivity against cancer cells and microorganisms make it a potential candidate for cancer therapy and the development of new antimicrobial agents. However, its limitations in solubility and bioavailability need to be addressed in future studies.
合成法
The synthesis of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves the reaction of 2-bromobenzenesulfonyl chloride with azetidine-3-amine, followed by the reaction of the resulting product with 1-(phenoxymethyl)-1H-1,2,3-triazole. The compound can be obtained in high yield and purity using this method.
科学的研究の応用
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a promising compound for the development of new antimicrobial agents.
特性
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRHYCFRFUBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

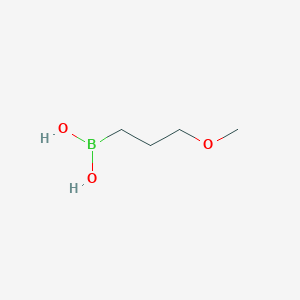
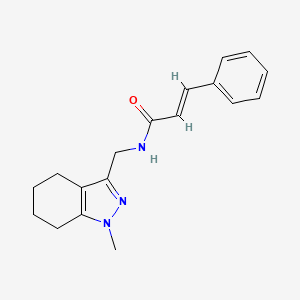

![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
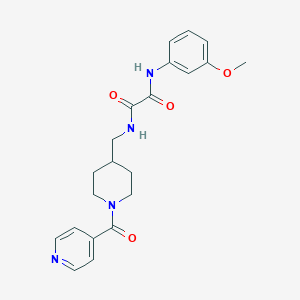
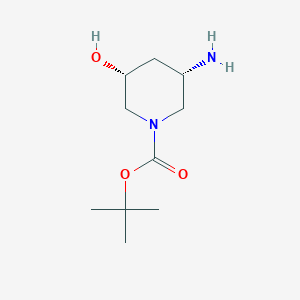
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

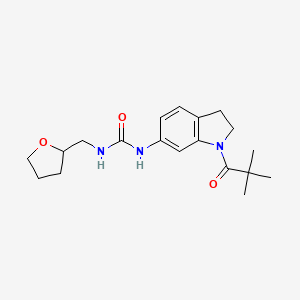
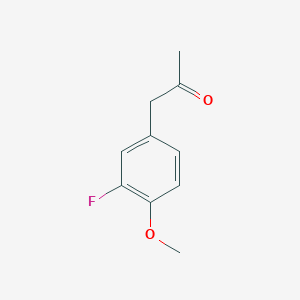
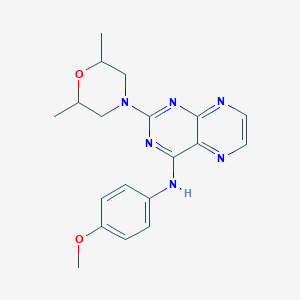
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)
